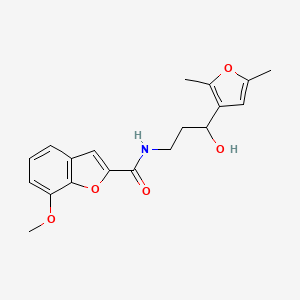

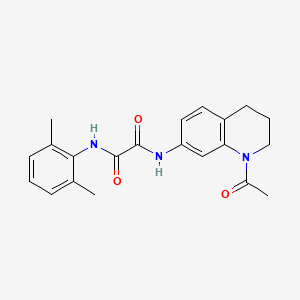

methyl 3-(1H-pyrrol-1-yl)-1-benzothiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrole and its derivatives are widely known as biologically active scaffolds which possess a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

Pyrrole synthesis involves various methods such as the Paal-Knorr Pyrrole Synthesis . This method involves the condensation of α-amino ketones or α-amino-β-ketoesters in acid or base to yield a pyrrole .Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives are diverse. For instance, the reaction of 1,4-phenylenediamine with chloroacetone resulted in the formation of 1,4-bis[(2-oxopropyl)amino]benzene .Scientific Research Applications

Biological Sensing and Diagnostics

The compound’s unique chemical structure lends itself to biosensing applications. Scientists have functionalized surfaces with the compound to create sensitive biosensors for detecting specific biomolecules. For instance, it has been employed in label-free impedance-based immunosensors for detecting calcium-binding protein (CALR) in human serum samples . Such biosensors play a crucial role in clinical diagnostics and disease monitoring.

Antibacterial and Anticancer Properties

Pyrrole derivatives, including the compound, have demonstrated potential as antibacterial and anticancer agents. Researchers have synthesized analogs of the compound and evaluated their cytotoxic effects on tumor cell lines. These investigations have revealed promising results, suggesting that pyrrole-based compounds could be developed further for therapeutic applications .

Mechanism of Action

Target of Action

Compounds with a pyrrole moiety have been known to interact with various biological targets, contributing to a broad range of chemical and biological properties .

Mode of Action

Pyrrole-containing compounds generally interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Pyrrole derivatives have been known to participate in a variety of biochemical processes .

Safety and Hazards

Future Directions

The future directions in the research of pyrrole derivatives involve the design and synthesis of new compounds with improved biological activities and lesser side effects. The use of structure-activity relationship (SAR) studies of newly reported pyrrole derivatives will help shed light on the significance of utilizing pyrrole-containing motifs as lead compounds in drug discovery and design .

properties

IUPAC Name |

methyl 3-pyrrol-1-yl-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c1-17-14(16)13-12(15-8-4-5-9-15)10-6-2-3-7-11(10)18-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHLVVUFCLPJGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)

![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)

![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

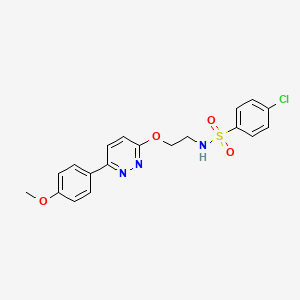

![N-[3-[2-(4-methoxyphenyl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B3008337.png)

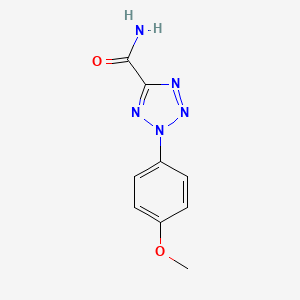

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)